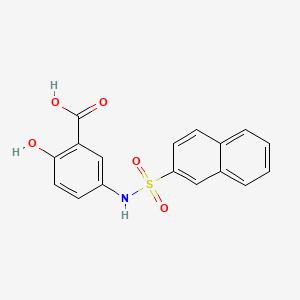

2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of compounds related to “2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid” is often characterized by extensive hydrogen-bonding and potential for supramolecular assembly. For example, salts of 2,2′-biimidazole with 5-sulfosalicylic acid show three-dimensional network structures with significant hydrogen bonding and π-π interactions.Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to “this compound” include electrochemical cleavage, where the position of the sulfo substituent and the pH significantly impact the behavior of these compounds. The electrochemical reduction of azo compounds leads to the formation of amino salicylic acid and sulfanilic acid.Physical And Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to “this compound” can be inferred from their reactivity and molecular interactions. For instance, the antimicrobial activity of sulfonamides based on hydroxybenzaldehyde and hydroxybenzoic acid scaffolds indicates that the presence of sulfo and hydroxy groups can impart significant biological activity.Mécanisme D'action

Target of Action

It has been reported that the compound can efficiently catalyze the one-pot three-component synthesis of a wide variety of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4h)-ones . This suggests that the compound may interact with multiple targets, including substituted benzaldehydes, 2-naphthol, and amides (benzamide and acetamide) or urea .

Mode of Action

The compound acts as an efficient organocatalyst in the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones . It facilitates the three-component process of substituted benzaldehydes, 2-naphthol, and amides (benzamide and acetamide) or urea

Biochemical Pathways

The compound’s role as an organocatalyst suggests it may influence various biochemical reactions, particularly those involved in the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4h)-ones .

Result of Action

The compound’s action results in the synthesis of a wide variety of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones . These products were obtained in 82–97% yields

Action Environment

The environment significantly influences the action of 2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid. The compound was found to be most effective as an organocatalyst under solvent-free reaction conditions (SFRCs) at 100 °C . Additionally, the best results for the preparation of 3,4-disubstituted isoxazol-5(4H)-ones were achieved using 15 mol% of the compound under aqueous conditions at room temperature .

Safety and Hazards

Propriétés

IUPAC Name |

2-hydroxy-5-(naphthalen-2-ylsulfonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5S/c19-16-8-6-13(10-15(16)17(20)21)18-24(22,23)14-7-5-11-3-1-2-4-12(11)9-14/h1-10,18-19H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNBJQNUBOQTKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=C(C=C3)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7755696.png)

![7-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7755700.png)

![7-(3-Bromophenyl)-2-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7755702.png)

![7-(2-Chlorophenyl)-5-methyl-2-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7755705.png)

![5-methyl-7-(3-nitrophenyl)-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7755717.png)

![2-(2-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7755733.png)

![2-(3-hydroxypropyl)-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7755737.png)

![4-[(E)-2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]-2-methoxyphenol;tetrafluoroborate](/img/structure/B7755755.png)

![4-[(E)-2-(4,6-ditert-butylpyrylium-2-yl)ethenyl]-2-methoxyphenol;tetrafluoroborate](/img/structure/B7755762.png)

![{[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile](/img/structure/B7755784.png)

![4-[5-Acetyl-6-hydroxy-2-oxo-6-(trifluoromethyl)hexahydropyrimidin-4-yl]benzonitrile](/img/structure/B7755785.png)

![2-[(4-Hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B7755791.png)

![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluoro-3-methylphenyl)ethanone](/img/structure/B7755795.png)

![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B7755798.png)